3,3-Difluoro-2,2-dimethylpentan-1-amine
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
3,3-Difluoro-2,2-dimethylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3-Difluoro-2,2-dimethylpentan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2,2-dimethylpentan-1-amine involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins. The presence of fluorine atoms can influence the compound’s binding affinity and specificity, affecting its overall biological activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3,3-Difluoro-2,2-dimethylpentan-1-amine can be compared with other fluorinated amines and related compounds:
3,3-Difluoro-2,2-dimethylbutan-1-amine: Similar structure but with a shorter carbon chain.
3,3-Difluoro-2,2-dimethylhexan-1-amine: Similar structure but with a longer carbon chain.
2,2-Dimethylpentan-1-amine: Lacks fluorine atoms, providing a basis for comparison of the effects of fluorine substitution.
The uniqueness of this compound lies in its specific fluorine substitution pattern, which can impart distinct chemical and biological properties .
Properties
IUPAC Name |
3,3-difluoro-2,2-dimethylpentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F2N/c1-4-7(8,9)6(2,3)5-10/h4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJVQEUOMQZLST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)CN)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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